

Application Notes and Protocols for Determining Temocillin MIC Breakpoints using EUCAST Guidelines

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Compound of Interest

Compound Name: *Temocillin*

Cat. No.: *B1212904*

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Introduction

Temocillin is a 6- α -methoxy derivative of ticarcillin, a β -lactam antibiotic with a narrow spectrum of activity primarily targeting Enterobacterales.[1][2] Its notable stability against hydrolysis by a wide range of β -lactamases, including extended-spectrum β -lactamases (ESBLs) and AmpC enzymes, makes it a valuable therapeutic option for managing infections caused by multidrug-resistant bacteria.[2][3] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding clinical decisions. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides harmonized guidelines and clinical breakpoints for interpreting AST results.

These application notes provide detailed protocols for determining **temocillin** Minimum Inhibitory Concentration (MIC) values and interpreting them according to the latest EUCAST guidelines, utilizing both the reference broth microdilution method and the routine disk diffusion method.

EUCAST Clinical Breakpoints for Temocillin

EUCAST has established clinical breakpoints for **temocillin** against Enterobacterales. These breakpoints are used to categorize an isolate as Susceptible (S), Susceptible, Increased

Exposure (I), or Resistant (R). The interpretation often depends on the site of infection (e.g., urinary tract infections vs. systemic infections) due to different drug exposures at the target site.

Recent EUCAST guidelines have moved towards a harmonized breakpoint for **temocillin**. As of EUCAST version 11.0, the breakpoint for Enterobacterales such as *E. coli*, *Klebsiella* spp., and *P. mirabilis* was updated to harmonize interpretations.[\[4\]](#)

Table 1: EUCAST **Temocillin** MIC and Disk Diffusion Breakpoints for Enterobacterales

Method	Disk Content	Susceptible (S)	Resistant (R)
MIC (mg/L)	N/A	≤ 0.001 (High Exposure)	> 16
Disk Diffusion (mm)	30 μ g	≥ 17	< 17

Note: The breakpoint of $S \leq 0.001$ mg/L and $R > 16$ mg/L applies to a high-exposure dosing regimen (e.g., 2g IV every 8 hours) for complicated urinary tract infections.[\[5\]](#) The disk diffusion breakpoint of 17 mm corresponds to the MIC breakpoint of 16 mg/L.[\[4\]](#) Laboratories should always consult the most current version of the EUCAST breakpoint tables.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Broth Microdilution (BMD) - Reference Method

The reference method for determining MICs is broth microdilution, performed according to the ISO 20776-1 standard and EUCAST guidelines.[\[3\]](#)

Materials:

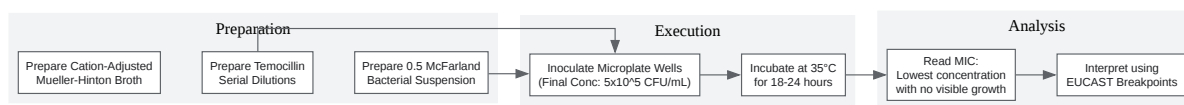
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- **Temocillin** analytical powder
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension (standardized to 0.5 McFarland)

- Quality control (QC) strains
- Sterile diluents (e.g., saline, sterile water)
- Spectrophotometer or McFarland standards

Procedure:

- Preparation of **Temocillin** Stock Solution: Prepare a stock solution of **temocillin** at a high concentration (e.g., 1280 mg/L) in a suitable solvent. Further dilutions are made in CAMHB.
- Preparation of Microtiter Plates:
 - Dispense 50 µL of CAMHB into each well of a 96-well plate.
 - Add 50 µL of the **temocillin** working solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of concentrations (e.g., 0.25 to 128 mg/L).
 - Leave one well without antibiotic as a positive growth control and another well with uninoculated broth as a negative control.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on non-selective agar, pick several colonies and suspend them in saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5×10^5 CFU/mL.[\[9\]](#)
- Inoculation: Within 15-30 minutes of preparation, inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.
- Incubation: Seal the plates or place them in a container to prevent evaporation and incubate at $35 \pm 1^\circ\text{C}$ for 18 ± 2 hours in ambient air.

- Reading Results: The MIC is the lowest concentration of **temocillin** that completely inhibits visible growth.[9] Growth appears as turbidity or a cell pellet at the bottom of the well.[9]



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Caption: Workflow for **Temocillin** Broth Microdilution.

Disk Diffusion Method

The disk diffusion method is a routine and less laborious alternative to broth microdilution.[10]

The EUCAST disk diffusion method is calibrated to the reference MIC method.[11]

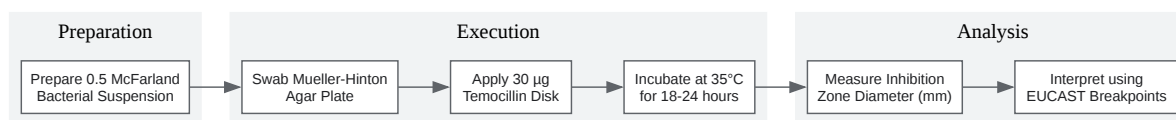
Materials:

- Mueller-Hinton (MH) agar plates (4 mm depth)
- **Temocillin** 30 µg disks
- Bacterial inoculum suspension (standardized to 0.5 McFarland)
- Quality control (QC) strains
- Sterile cotton swabs
- Calipers or a ruler for measuring zone diameters

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

- Inoculation of Agar Plate:
 - Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.
 - Remove excess fluid by pressing the swab against the inside of the tube.
 - Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.
- Application of Disk:
 - Allow the plate surface to dry for 3-5 minutes.
 - Aseptically apply a **temocillin** 30 µg disk to the center of the inoculated agar.
 - Ensure complete contact between the disk and the agar surface.
- Incubation: Invert the plates and incubate at $35 \pm 1^{\circ}\text{C}$ for 18 ± 2 hours in ambient air.
- Reading Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
 - Interpret the zone diameter using the EUCAST clinical breakpoints.



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Caption: Workflow for **Temocillin** Disk Diffusion Testing.

Quality Control (QC)

Routine quality control is essential to ensure the accuracy and reproducibility of AST results. [12] EUCAST recommends specific QC strains with defined acceptable ranges for MIC and zone diameters.[13] For **temocillin**, Escherichia coli ATCC 25922 and ATCC 35218 are commonly used QC strains.[3][14]

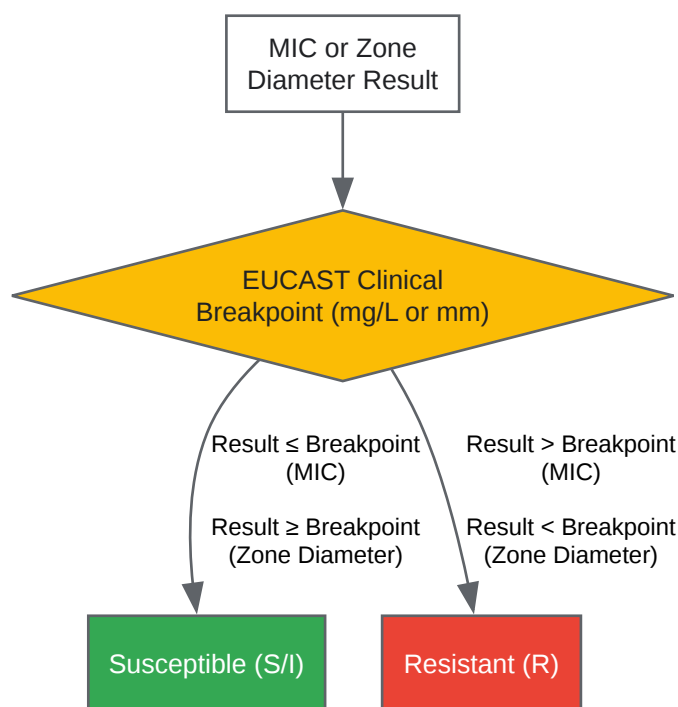
Table 2: EUCAST Quality Control Ranges for **Temocillin**

QC Strain	Method	MIC (mg/L) Range	Zone Diameter (mm) Range
E. coli ATCC 25922	BMD	4 - 16	N/A
Disk Diffusion	N/A	19 - 25	
E. coli ATCC 35218	BMD	2 - 8	N/A
Disk Diffusion	N/A	23 - 29	

Note: The target MIC for E. coli ATCC 25922 is often cited as 8 mg/L, and for ATCC 35218, it is 4 mg/L.[3] Results for clinical isolates should only be accepted if the QC strain results fall within one doubling dilution of these values for BMD.[3] Always refer to the latest EUCAST QC Tables for the most current ranges.

Data Interpretation

The final step is to categorize the test organism based on the determined MIC value or zone diameter by comparing it to the clinical breakpoints.



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Caption: Logic for Clinical Category Interpretation.

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